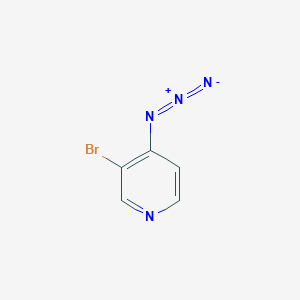

4-azido-3-bromopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-azido-3-bromopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-3-8-2-1-5(4)9-10-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMXTCDJVYJXMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N=[N+]=[N-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 4 Azido 3 Bromopyridine

Azide (B81097) Reactivity: Cycloaddition and Reduction Reactions

The azide group in 4-azido-3-bromopyridine is a key functional handle that participates in a variety of chemical transformations, most notably 1,3-dipolar cycloadditions and reductions to the corresponding amine. These reactions provide access to a diverse range of nitrogen-containing heterocyclic compounds.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide functionality is well-known for its participation in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." nih.govwikipedia.org This class of reactions allows for the efficient and specific formation of five-membered heterocyclic rings.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used reaction for forming 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction involves the treatment of an azide, such as this compound, with a terminal alkyne in the presence of a copper(I) catalyst. nih.gov The copper catalyst dramatically accelerates the reaction rate and controls the regioselectivity, exclusively yielding the 1,4-isomer. nih.govbeilstein-journals.org The process is typically carried out under mild conditions, often at room temperature, and is compatible with a wide range of functional groups. rsc.orgnih.gov The use of a reducing agent like sodium ascorbate (B8700270) is common to maintain copper in its active Cu(I) oxidation state. nih.gov

The general scheme for the CuAAC reaction is as follows:

Scheme 1: General representation of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

The CuAAC reaction of this compound with various alkynes leads to the formation of 4-(1-(substituted)-1H-1,2,3-triazol-4-yl)-3-bromopyridine derivatives. These triazole adducts are stable compounds that can be further functionalized. For instance, the bromine atom on the pyridine (B92270) ring can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. This sequential strategy allows for the construction of complex, multi-substituted heterocyclic systems.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |

| This compound | Terminal Alkyne | Cu(I) catalyst, e.g., CuI, [Cu(CH3CN)4]PF6; Reducing agent, e.g., Sodium Ascorbate | 4-(1-(Substituted)-1H-1,2,3-triazol-4-yl)-3-bromopyridine | nih.govnih.govcuny.edu |

Reductive Transformations of the Azide Group

The azide group of this compound can be readily reduced to a primary amino group, providing a pathway to various aminopyridine derivatives. This transformation is a valuable tool for introducing a nitrogen-containing substituent that can be further elaborated.

Several reducing agents can effectively convert the azide functionality to an amine. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source, or the use of reducing agents like lithium aluminum hydride (LiAlH4). The resulting 4-amino-3-bromopyridine (B79700) is a key intermediate in the synthesis of various biologically active molecules and functional materials. This amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, to generate a diverse library of pyridine derivatives.

| Starting Material | Reagents | Product | Reference |

| This compound | H2, Pd/C or LiAlH4 | 4-Amino-3-bromopyridine |

In some palladium-catalyzed reactions, particularly cross-coupling reactions involving arylboronic acids (Suzuki-Miyaura coupling), the in situ generation of palladium hydride species can lead to the reduction of the azide group. It has been proposed that a palladium hydride, formed as a byproduct in the catalytic cycle, can act as a reducing agent for the azide, leading to the formation of the corresponding amine. nih.gov This tandem cross-coupling and reduction process offers a one-pot method for synthesizing 4-amino-3-arylpyridine derivatives from this compound. The mechanism is thought to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid, and then reductive elimination to form the C-C bond. uwindsor.ca A competing pathway involving a palladium hydride species can then reduce the azide.

Bromine Reactivity: Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position of the this compound ring is a key functional handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further influenced by the azido (B1232118) group, renders the C-Br bond susceptible to oxidative addition by low-valent metal catalysts, particularly palladium complexes. This reactivity enables the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a diverse range of substituted pyridine derivatives.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming C-C bonds. libretexts.org It involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or pseudohalide. mdpi.com

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various boronic acids serves as an effective method for the synthesis of 3-aryl and 3-heteroarylpyridines. Research has documented the use of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as a catalyst for the coupling of this compound with heteroarylboronic acids. mdpi.com

In a related context, the coupling of the structurally similar 1-azido-2-bromobenzene (B1268332) with 2-thiopheneboronic acid yielded the expected cross-coupled product, 2-(2-azidophenyl)thiophene, demonstrating the viability of the azido group under these conditions. mdpi.com However, the reaction also produced minor byproducts resulting from the reduction of the azide and cleavage of the C-Br bond. mdpi.com This highlights a potential competing reaction pathway where the azido group can be transformed under the reducing conditions sometimes present in Suzuki-Miyaura reactions. mdpi.com

The scope of the Suzuki-Miyaura reaction is broad, accommodating a wide range of aryl and heteroarylboronic acids. nih.govresearchgate.net This versatility allows for the introduction of diverse substituents at the 3-position of the pyridine ring, a critical step in building molecules for various applications. General conditions for such transformations typically involve a palladium catalyst, a base (such as potassium carbonate or sodium ethoxide), and a suitable solvent system like toluene (B28343) or a mixture of DMF and water. mdpi.comresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Azido-Aryl Halides This table is illustrative, based on findings for structurally similar compounds.

| Aryl Halide | Boronic Acid | Catalyst | Product | Yield | Reference |

| 1-Azido-2-bromobenzene | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | 2-(2-Azidophenyl)thiophene | 40% | mdpi.com |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. mdpi.commdpi.com

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) species. The efficiency of this step is dependent on the nature of the palladium catalyst and its ligands. mdpi.com

Transmetalation : The organopalladium(II) halide then undergoes transmetalation with the organoboron reagent (arylboronic acid), which is activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (Ar-B(OH)₃⁻). rsc.org This boronate then transfers its organic group to the palladium center, displacing the halide and forming a diarylpalladium(II) complex. mdpi.com

Reductive Elimination : The final step is the reductive elimination from the diarylpalladium(II) complex, which forms the new C-C bond in the biaryl product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com

In the context of azido-substituted substrates, a notable mechanistic feature can be the in situ reduction of the azido group. Palladium hydride species (Pd-H), which can form as a side reaction during the Suzuki-Miyaura coupling, are implicated in the reduction of the azido group to a primary amine. mdpi.com This can lead to the one-pot synthesis of amino-biaryl compounds directly from azido-haloarenes. mdpi.comnih.gov

The Stille reaction provides an alternative palladium-catalyzed method for C-C bond formation, utilizing organotin compounds as the coupling partners. mdpi.com It is known for its robustness and tolerance of a wide variety of functional groups.

When functionalizing heteroaromatic rings like pyridine, both Suzuki-Miyaura and Stille couplings are powerful tools, though their efficiencies can vary depending on the specific substrates and reaction conditions. nih.gov

Comparative studies on similar systems, such as the coupling of bromopyridines with other heterocycles, have shown that the Stille reaction can sometimes provide superior yields where Suzuki protocols may be less effective. nih.gov For instance, in the coupling of certain heterocycles, Stille reactions have yielded excellent results (90–94%), while Suzuki couplings gave more moderate yields (57–66%). nih.gov However, the functionalization of 4-bromopyridine (B75155) proved challenging for both methods, indicating the electronic nature of the pyridine ring is a critical factor. nih.gov

The choice between Suzuki and Stille often involves a trade-off. Suzuki reactions use generally non-toxic and environmentally benign organoboron reagents. libretexts.org In contrast, the organotin reagents required for Stille couplings are highly toxic, which is a significant drawback. mdpi.com Despite this, the Stille reaction's reliability, especially with complex substrates where Suzuki couplings might fail, ensures its continued use. mdpi.comnih.gov

Table 2: General Comparison of Suzuki-Miyaura and Stille Couplings for Pyridine Functionalization

| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Reference |

| Organometallic Reagent | Organoboron (e.g., boronic acids) | Organotin (e.g., stannanes) | libretexts.orgmdpi.com |

| Toxicity of Reagent | Low | High | libretexts.orgmdpi.com |

| Reaction Conditions | Generally mild, requires a base | Often neutral, can be very mild | nih.gov |

| Yield & Scope | Broad scope, but can be sensitive to substrate | Very broad scope, sometimes more robust for challenging substrates | mdpi.comnih.gov |

Beyond C-C bond formation, the bromine atom of this compound is a suitable handle for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govnih.gov This reaction class enables the formation of C-N bonds by coupling aryl halides with a wide range of nitrogen-containing nucleophiles, including primary and secondary amines, anilines, and amides. nih.govrsc.org

The development of sophisticated ligands and catalytic systems has made the N-arylation of heteroaryl halides a general and reliable synthetic strategy. nih.gov For example, the coupling of 3-bromopyridine (B30812) with various cyclic amines has been successfully demonstrated, often under microwave irradiation to facilitate the reaction. nih.govnih.gov Given this precedent, it is highly probable that this compound could be successfully coupled with various amines using established Buchwald-Hartwig protocols. The reaction would likely proceed via a catalytic cycle similar to that of C-C couplings, involving oxidative addition of the C-Br bond to a Pd(0) center, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated pyridine product.

Stille Cross-Coupling Reactions

Intramolecular Reactivity and Rearrangements

The unique bifunctional nature of this compound, featuring both a reactive azide and a halogen on a pyridine core, gives rise to a complex and fascinating array of intramolecular reactions. The decomposition of the azide group, typically initiated by heat or light, serves as a gateway to high-energy nitrene intermediates, which subsequently undergo a series of complex transformations including rearrangements, ring expansions, and ring openings.

The decomposition of organic azides to form nitrenes is a fundamental reactive process that can be initiated through either thermal or photochemical means. rsc.orgresearchgate.net In the case of this compound, the azido moiety is the primary site of this transformation.

Thermal activation, often under conditions of Flash Vacuum Thermolysis (FVT), provides the energy needed to overcome the activation barrier for nitrogen gas extrusion, leading to the formation of the corresponding nitrene. scispace.com This process is a stepwise mechanism where the rate-determining step is the formation of the nitrene intermediate. rsc.orgresearchgate.net Similarly, photochemical activation, typically involving UV irradiation in a low-temperature matrix, cleaves the N-N₂ bond to generate the highly reactive nitrene species. nih.govbeilstein-journals.org This method allows for the direct spectroscopic observation of the transient intermediates formed during the reaction cascade. nih.govacs.org

Upon thermal or photochemical induction, this compound is expected to eliminate a molecule of nitrogen (N₂) to generate the highly reactive intermediate, 3-bromo-4-pyridylnitrene. The chemistry of this intermediate can be inferred from extensive studies on the parent 4-pyridylnitrene, generated from 4-azidopyridine (B1251144). beilstein-journals.orgnih.gov

Under FVT conditions, one of the characteristic reactions of pyridylnitrenes is dimerization. Mild FVT of 4-azidopyridine at 400 °C yields 4,4'-azopyridine, a reaction attributed to the dimerization of triplet nitrenes. nih.govbeilstein-journals.org The formation of this azo compound serves as strong evidence for the rearrangement of related carbene precursors to the 4-pyridylnitrene intermediate. beilstein-journals.org

Furthermore, FVT of precursors to 4-pyridylnitrene also affords ring-contraction products, namely 2- and 3-cyanopyrroles. beilstein-journals.orgnih.gov These products arise from a complex series of rearrangements initiated by the nitrene.

A significant pathway for the transformation of the 4-pyridylnitrene intermediate involves a ring expansion to a seven-membered heterocyclic cumulene. nih.govacs.org Matrix photolysis of 4-azidopyridine results in the efficient ring expansion of the generated 4-pyridylnitrene to form 1,5-diazacyclohepta-1,2,4,6-tetraene. nih.govbeilstein-journals.orgnih.gov This highly strained cyclic ketenimine is a key intermediate that dictates the subsequent reaction pathways.

This diazacycloheptatetraene has been clearly identified through matrix IR spectroscopy, exhibiting a characteristic and strong cumulenic stretching band. nih.govbeilstein-journals.org

Table 1: Spectroscopic Data for 4-Pyridylnitrene Rearrangement Intermediate

| Intermediate | Spectroscopic Method | Characteristic Signal (cm⁻¹) | Reference |

|---|

Further photolysis of the 1,5-diazacyclohepta-1,2,4,6-tetraene intermediate induces a subsequent ring-opening reaction. nih.gov This process leads to the formation of an open-chain ketenimine. beilstein-journals.orgnih.gov The proposed mechanism for this transformation involves the intermediacy of an unobserved nitrile ylide, which undergoes a rapid 1,7-H shift to yield the final ketenimine product. nih.govbeilstein-journals.org This sequence of ring expansion followed by ring opening highlights the intricate reactivity of pyridylnitrenes generated from azidopyridine precursors.

The presence of both an azide and a bromine atom on the pyridine ring allows for tandem reactions that leverage the distinct reactivity of each functional group. One notable example is the use of this compound in palladium-catalyzed cross-coupling reactions.

A one-pot reaction involving the Suzuki-Miyaura cross-coupling of this compound with heteroarylboronic acids has been described. In this process, the carbon-bromine bond is targeted by the palladium catalyst to form a new carbon-carbon bond, while the azide group remains intact during the initial coupling step. However, subsequent transformations can occur in the same pot. For instance, in related systems, the triphenylphosphine (B44618) ligands used in the palladium catalyst can react with the azide group in a Staudinger reaction. This potential for sequential or concurrent reactions involving both the halogen and the azide group in a single synthetic operation underscores the utility of this compound as a versatile building block in organic synthesis.

Strategic Applications in Complex Chemical Synthesis

Building Block for Diverse Nitrogen-Containing Heterocycles

The presence of two distinct reactive sites on the 4-azido-3-bromopyridine scaffold allows for its use in a variety of synthetic strategies to generate more complex heterocyclic systems. The azide (B81097) group can undergo reactions such as cycloadditions and reductions, while the bromo group is an excellent handle for cross-coupling reactions.

Synthesis of Polysubstituted Pyridine (B92270) Derivatives

The dual functionality of this compound makes it a promising precursor for the synthesis of polysubstituted pyridines. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new carbon or heteroatom substituents. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be employed to introduce aryl or other groups at the 3-position.

Following the modification at the 3-position, the azide group at the 4-position offers a gateway to further functionalization. The Staudinger reaction can convert the azide into an iminophosphorane, which can then be hydrolyzed to an amine or reacted with an electrophile. Alternatively, the azide can be reduced to a primary amine, providing another point for diversification. This stepwise functionalization allows for the controlled synthesis of highly substituted pyridine derivatives. While specific examples detailing a broad library of polysubstituted pyridines directly from this compound are not extensively documented, the fundamental reactivity of its functional groups supports its potential in this area. General strategies for creating polysubstituted pyridines often involve cascade reactions using azide-containing building blocks, highlighting the utility of the azido (B1232118) group in constructing the pyridine ring itself or in its subsequent functionalization. researchgate.net

Construction of Fused Heterocyclic Systems

The strategic placement of the azide and bromo groups on the pyridine ring facilitates the construction of fused heterocyclic systems, which are common motifs in pharmaceuticals and materials science.

Imidazo[1,2-a]pyridines are a class of fused heterocycles with significant biological activity. The synthesis of these systems often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. Theoretically, this compound could be a precursor to a suitably substituted aminopyridine for this purpose.

However, direct routes using related substrates have presented challenges. For example, studies on the copper-catalyzed oxidative coupling of α-azido ketones with pyridinium (B92312) ylides to form imidazo[1,2-a]pyridines have shown that while the reaction is efficient for many substituted pyridines, the use of 3-bromopyridine (B30812) led to the formation of unidentified complex mixtures. thieme-connect.comthieme-connect.com This suggests that the electronic properties or potential side reactions of the bromo-substituted pyridine may complicate the desired transformation under these specific conditions. Despite these challenges, the development of new catalytic systems could potentially overcome these limitations and enable the use of this compound as a viable building block for this important class of heterocycles. Other modern synthetic routes to imidazo[1,2-a]pyridines utilize vinyl azides or involve multicomponent reactions, indicating the broad interest in azide chemistry for constructing this scaffold. mdpi.comnih.gov

The use of this compound and its analogs has been more definitively demonstrated in the synthesis of quinolines. Quinolines are a cornerstone of medicinal chemistry. Palladium-catalyzed cross-coupling reactions of halo-azidopyridines are a key strategy. A literature report highlights the successful use of this compound in a Suzuki-Miyaura cross-coupling reaction with heteroarylboronic acids, demonstrating a direct method to build more complex aryl-substituted pyridine systems. mdpi.com

This concept is further extended in the synthesis of highly substituted quinolines. For example, 2-aryl-4-azido-3-iodoquinolines, which share the key azido-halo structural motif, are effective substrates for one-pot palladium-mediated coupling with arylboronic acids. This reaction proceeds with a subsequent reduction of the azide group to yield primary 4-amino-2,3-diarylquinolines. mdpi.com This demonstrates how the azido-halopyridine or quinoline (B57606) core can be elaborated into complex, polycyclic, and poly-functionalized systems.

Table 1: Examples of 4-Azido-3-haloquinoline Derivatives in Synthesis

| Starting Material | Reagents | Product | Application |

|---|---|---|---|

| This compound | Heteroarylboronic acids, Pd(PPh₃)₄ | 3-Heteroaryl-4-azidopyridine | Building block for polysubstituted pyridines |

Role in Bioconjugation and Chemical Biology

The azide functionality of this compound makes it a highly relevant tool in chemical biology, particularly for the modification and study of biomolecules.

Applicability in Click Chemistry for Biomacromolecular Labeling

The azide group is one of the most widely used functional groups in "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a stable triazole linkage between two molecules. nih.gov

Halogenated azidopyridines, such as this compound, have been identified as important reagents that fill a gap in the chemical biology toolbox. acs.org These compounds serve as bifunctional linkers; the azide group participates in click reactions, while the halogen atom (bromine) can be used for subsequent modifications via cross-coupling reactions. acs.org This dual reactivity allows for a modular approach to synthesizing complex bioconjugates or activity-based probes.

The azide group is bioorthogonal, meaning it does not react with the functional groups typically found in biological systems, making it ideal for labeling biomolecules like proteins, peptides, and DNA in complex biological environments. nih.gov Research has shown that various halogenated azidopyridines can be synthesized and used in click reactions with a range of alkynes, demonstrating their utility in linking molecules together. acs.org

Table 2: Application of Azide Functionality in Bioconjugation

| Reaction | Description | Key Feature of Azide |

|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole. | Bioorthogonal and highly efficient for creating stable linkages. |

Computational and Theoretical Investigations

Mechanistic Elucidation of Key Chemical Transformations

The chemical character of 4-azido-3-bromopyridine is dominated by the reactivity of its two key functional groups: the carbon-bromine (C-Br) bond and the azide (B81097) (-N₃) moiety. Mechanistic investigations, often supported by computational studies, are crucial for understanding and predicting the outcomes of its reactions.

The C-Br bond at the 3-position is a prime site for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a widely used transformation for creating carbon-carbon bonds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst. nih.govbeilstein-journals.org The mechanism for the Suzuki-Miyaura reaction involving this compound would be expected to follow the canonical catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine (B92270) ring to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (or its boronate derivative) is transferred to the palladium center, displacing the bromide. This step is often the rate-determining step and is facilitated by a base. acs.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.

Conversely, the azide group at the 4-position offers a different set of chemical transformations. Key reactions include:

Thermal or Photochemical Decomposition: Upon heating or irradiation, organic azides can extrude dinitrogen (N₂) to generate highly reactive nitrene intermediates. rsc.org This nitrene can then undergo various reactions, such as C-H insertion or ring expansion.

1,3-Dipolar Cycloadditions: The azide group can act as a 1,3-dipole and react with dipolarophiles, such as alkynes or alkenes, to form five-membered heterocyclic rings like triazoles. This is a cornerstone of "click chemistry."

Staudinger Reaction: Azides react with phosphines (like triphenylphosphine) to form an iminophosphorane, which can be hydrolyzed to a primary amine. This reaction proceeds via a phosphazide (B1677712) intermediate. mdpi.com

The competition between these pathways is a key area for mechanistic investigation. For example, in a palladium-catalyzed reaction, it is important to understand if the conditions required for C-Br activation would also trigger the decomposition of the thermally sensitive azide group.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for analyzing the complex reaction pathways available to this compound. These computational methods allow for the mapping of potential energy surfaces for proposed reactions, providing quantitative insights into their feasibility. researchgate.net

For any given transformation, DFT calculations can be used to determine the geometries and energies of:

Transition States (TS): Identifying the energy barrier (activation energy) that must be overcome for the reaction to proceed. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Intermediates: Characterizing any stable species that are formed along the reaction coordinate.

By calculating the activation energies for competing pathways, chemists can predict which reaction is kinetically favored. For example, one could computationally compare the energy barrier for the oxidative addition of a palladium catalyst to the C-Br bond versus the energy required for the thermal decomposition of the azide group to a nitrene. Such a study would reveal the temperature window in which selective cross-coupling could be achieved without triggering unwanted azide decomposition.

Furthermore, these calculations can elucidate subtle electronic effects. For instance, DFT can model how the electron-withdrawing nature of the bromine atom and the pyridine nitrogen affects the stability and reactivity of the adjacent azide group, and vice-versa. Studies on related azidopyrazoles have shown that electronic effects play a significant role in the rates of thermal decomposition. rsc.org

Prediction of Reactivity and Selectivity in Novel Chemical Transformations

A primary goal of computational chemistry is to predict the outcome of unknown reactions, thereby guiding experimental work and minimizing trial-and-error. For a bifunctional molecule like this compound, predicting reactivity and selectivity is paramount. Computational models can address key questions, such as which site will react first (chemoselectivity) and, in cases of aromatic substitution, at which position (regioselectivity).

The prediction of selectivity is often rooted in understanding the electronic and steric properties of the molecule. The pyridine ring is inherently electron-deficient, and this is modulated by the electronic effects of the bromo and azido (B1232118) substituents. The bromine atom is an inductively withdrawing but weakly deactivating group for electrophilic substitution. The azide group is also strongly electron-withdrawing. smolecule.com Computational methods can quantify these effects by calculating parameters such as:

Atomic Charges: Revealing the most electron-rich or electron-deficient sites in the molecule, which can indicate likely points of electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity towards electrophiles and nucleophiles, respectively.

In the context of cross-coupling reactions involving substrates with multiple halogen atoms, machine learning models and other computational tools have been developed to predict the site of reaction with high accuracy. chemrxiv.orgnih.gov These models are trained on large datasets of known reactions and learn to correlate molecular features with observed outcomes. A similar approach could be applied to this compound to predict whether a given reagent would react at the C-Br bond or with the azide group. For example, a "hard" nucleophile might be predicted to attack the ring, while a "soft" metal catalyst would be predicted to engage with the "softer" bromine atom.

Analytical and Spectroscopic Characterization of 4 Azido 3 Bromopyridine Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation of Synthetic Products

Spectroscopy is fundamental to the characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide a comprehensive structural profile of 4-azido-3-bromopyridine derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the analysis of this compound derivatives, such as 4-azido-2,3-diphenylquinoline, NMR spectra reveal characteristic signals that confirm the successful synthesis and structure. The ¹H-NMR spectra of azido (B1232118) derivatives show a distinct number of signals in the aromatic region, which helps differentiate them from their precursors. mdpi.com For instance, the protons on the pyridine (B92270) ring exhibit specific chemical shifts and coupling patterns influenced by the electronic effects of the bromo and azido substituents. The analysis of related compounds like 4-azidopyridine (B1251144) shows signals for the pyridine protons, which serve as a reference for interpreting the spectra of more complex derivatives. rsc.org The solvent used can also influence chemical shifts, a factor that is considered during analysis. researchcommons.org

¹³C-NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative for confirming the substitution pattern.

Table 1: Representative NMR Data for Azido-Pyridine Related Structures

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) and Coupling (J, Hz) | Reference |

| 4-Azido-2,3-diphenylquinoline | ¹H NMR | CDCl₃ | 7.19–7.22 (m, 3H), 7.25–7.35 (m, 6H), 7.55–7.60 (m, 2H), 7.76 (dt, J=1.5, 7.8 Hz, 1H), 8.15 (dd, J=0.6, 8.7 Hz, 1H), 8.23 (d, J=8.7 Hz, 1H) | mdpi.com |

| ¹³C NMR | CDCl₃ | 123.0, 126.5, 126.8, 127.7, 127.8, 128.3, 128.4, 129.0, 129.4, 129.6, 130.3, 131.5, 134.5, 140.1, 142.4, 147.8, 159.6 | mdpi.com | |

| 4-Azidopyridine | ¹H NMR | CDCl₃ | 8.54 (d, J = 4 Hz, 2H), 6.96 (d, J = 4 Hz, 2H) | rsc.org |

| ¹³C NMR | CDCl₃ | 151.3, 148.9, 114.3 | rsc.org |

This table is for illustrative purposes and shows data for related derivatives to indicate expected spectral features.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For derivatives of this compound, the most characteristic feature in the IR spectrum is the strong absorption band corresponding to the azide (B81097) (-N₃) functional group.

This band, which arises from the asymmetric stretching vibration of the N=N=N bond, typically appears in the region of 2100–2145 cm⁻¹. mdpi.comrsc.org The presence of a sharp, intense peak in this range is a strong indicator of the successful incorporation of the azide moiety into the pyridine structure. For example, in 4-azido-2,3-diphenylquinoline, this peak is observed at 2110 cm⁻¹. mdpi.com Other bands related to the aromatic C-H and C=C/C=N vibrations of the pyridine ring are also observed, but the azide peak is the most diagnostic feature.

Table 2: Characteristic IR Absorption Frequencies for the Azide Group in Pyridine Derivatives

| Compound/Derivative Class | Wavenumber (νₘₐₓ, cm⁻¹) | Vibrational Mode | Reference |

| 4-Azido-2,3-diphenylquinoline | 2110 | N₃ Asymmetric Stretch | mdpi.com |

| 4-Azidopyridine | 2136 | N₃ Asymmetric Stretch | rsc.org |

| 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide | 2132 | N₃ Asymmetric Stretch | researchcommons.org |

| General Azidoquinolines | 2110–2119 | N₃ Asymmetric Stretch | mdpi.com |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound.

For this compound derivatives, mass spectrometry confirms the molecular weight corresponding to the expected structure. A key fragmentation pathway observed for aryl azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. mdpi.com The observation of a significant peak corresponding to [M-28]⁺ or [MH-28]⁺ in the mass spectrum is a characteristic feature that strongly supports the presence of the azide group. HRMS analysis further corroborates the identity of the compound by matching the experimentally measured mass to the calculated mass for the proposed molecular formula with a high degree of precision.

Table 3: Mass Spectrometry Data for Representative Azido-Pyridine Derivatives

| Compound | Ionization Mode | Key Fragment | m/z (Found) | Molecular Formula (Requires) | Reference |

| 4-Azido-2,3-diphenylquinoline | ES (HRMS) | [MH]⁺-N₂ | 295.1237 | C₂₁H₁₅N₂⁺ (295.1235) | mdpi.com |

| 4-Azidopyridine | ESI (HRMS) | [M]⁺ | 120.0439 | C₅H₄N₄ (120.0436) | rsc.org |

| 4-Amino-3-(4-fluorophenyl)-2-(phenyl)quinoline * | ES (HRMS) | [MH]⁺ | 315.1301 | C₂₁H₁₆FN₂⁺ (315.1301) |

Data for the amino derivative is included to show typical HRMS analysis in this class of compounds.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of synthetic products and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly used methods for analyzing derivatives of this compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of final products and to analyze the composition of reaction mixtures.

For polar derivatives, such as those related to this compound, reverse-phase HPLC is often the method of choice. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The addition of modifiers such as trifluoroacetic acid (TFA) can improve peak shape and resolution. The conversion of starting materials to products can be accurately determined by analyzing the relative peak areas in the chromatogram. thieme-connect.com

Table 4: Typical HPLC Conditions for Analysis of Related Pyridine Derivatives

| Method | Stationary Phase | Mobile Phase | Application | Reference |

| Reverse-Phase HPLC | C18 | Acetonitrile / Water with 0.1% TFA | Purity assessment of polar derivatives | |

| Reverse-Phase HPLC | Not Specified | H₂O/CH₃CN/PicB7® (70/30/0.2) | Quantitative analysis | rsc.org |

| UHPLC | Not Specified | Not Specified | Rapid analysis of metabolites | researchgate.net |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for monitoring the progress of chemical reactions. By spotting the reaction mixture on a TLC plate at different time intervals, chemists can qualitatively observe the consumption of starting materials and the formation of products.

In the synthesis of this compound and its derivatives, TLC is used to determine the optimal reaction time and to guide the purification process. google.com The separation is based on the differential partitioning of compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent). The choice of eluent, often a mixture of solvents like ethyl acetate (B1210297) and hexanes, is critical for achieving good separation. The position of a compound on the developed plate is quantified by its retention factor (Rf), which is a ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Table 5: Example TLC Data for Azido-Pyridine Derivatives and Related Compounds

| Compound | Eluent System | Rf Value | Application | Reference |

| 4-Azido-2,3-diphenylquinoline | Not Specified | 0.63 | Product Identification | mdpi.com |

| Polar Derivatives | Ethyl Acetate | 0.3 - 0.5 | Fraction Monitoring | |

| 4-Amino-3-(4-methoxyphenyl)-2-phenylquinoline | Not Specified | 0.08 | Product Identification |

Future Research Avenues for 4 Azido 3 Bromopyridine

Exploration of Novel Reaction Manifolds and Catalytic Systems

The reactivity of 4-azido-3-bromopyridine is ripe for exploration, with significant potential for the discovery of new chemical transformations and the development of innovative catalytic systems. The presence of both an azide (B81097) and a bromo substituent on the pyridine (B92270) ring allows for selective and sequential functionalization.

Future research could focus on expanding the scope of cross-coupling reactions beyond the known Suzuki-Miyaura reaction. mdpi.com While palladium catalysis has been utilized, the exploration of other transition metal catalysts, such as nickel, copper, or iron, could unveil new reactivity patterns and provide more sustainable and cost-effective synthetic routes. The development of ligands specifically designed to enhance the efficiency and selectivity of these reactions with this compound as a substrate would be a significant contribution.

The azide functionality offers a gateway to a rich variety of chemical transformations. Beyond its use as a precursor to amines via Staudinger reduction, its potential in [3+2] cycloaddition reactions (click chemistry), C-H amination, and nitrene transfer reactions warrants thorough investigation. The development of novel catalytic systems, including photoredox and electrochemical methods, could enable these transformations under mild conditions, expanding the synthetic utility of this compound. For instance, the generation of a highly reactive nitrene intermediate from the azide could be harnessed for the direct introduction of nitrogen-containing functionalities into a wide range of organic molecules.

A summary of potential reaction types and catalytic systems for future exploration is presented in the table below.

| Reaction Type | Potential Catalyst Systems | Target Functionality |

| Cross-Coupling | Nickel, Copper, Iron-based catalysts | C-C, C-N, C-O, C-S bond formation |

| Cycloaddition | Copper(I), Ruthenium(II) catalysts | Triazole synthesis |

| C-H Amination | Rhodium(II), Iridium(III) catalysts | Direct introduction of nitrogen |

| Photoredox Catalysis | Organic dyes, Iridium complexes | Radical-mediated transformations |

| Electrochemical Synthesis | Divided/Undivided cell setups | Green and selective transformations |

Enantioselective Synthesis Utilizing this compound as a Chiral Building Block

The development of synthetic methods to access chiral pyridine-containing molecules is of paramount importance due to their prevalence in pharmaceuticals and agrochemicals. This compound, while achiral itself, holds significant potential as a precursor for the synthesis of chiral building blocks and as a component in asymmetric catalysis.

Future research should target the development of methods for the enantioselective transformation of the functional groups on this compound. For example, the asymmetric reduction of the azide to a primary amine, or the enantioselective cross-coupling of the bromine atom, could provide access to valuable chiral pyridine derivatives. The use of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, will be crucial in achieving high levels of stereocontrol. nih.govacs.org

Furthermore, this compound can serve as a scaffold for the synthesis of novel chiral ligands. The pyridine nitrogen and the exocyclic azide or a derivative thereof can act as coordination sites for metal centers. By introducing a chiral element, for instance, through the enantioselective modification of a substituent, a new class of chiral pyridine-based ligands could be developed for a wide range of asymmetric transformations. diva-portal.org The modular nature of such a synthetic approach would allow for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance.

| Approach | Key Transformation | Potential Chiral Catalyst/Auxiliary | Target Chiral Molecule |

| Asymmetric Reduction | Azide to Amine | Chiral Boranes, Enzymes | Chiral 3-Bromo-4-aminopyridine |

| Asymmetric Cross-Coupling | C-Br Bond Functionalization | Chiral Palladium/Nickel Complexes | Chiral 3-Substituted-4-azidopyridines |

| Chiral Ligand Synthesis | Derivatization of the Pyridine Core | Chiral Auxiliaries, Asymmetric Synthesis | Novel Chiral Pyridine-based Ligands |

Integration into Continuous Flow Chemistry Methodologies for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, scalability, and process control. uni-mainz.deelveflow.com The integration of this compound into continuous flow methodologies represents a significant avenue for future research, with the potential to streamline the synthesis of its derivatives and enable reactions that are challenging to perform in traditional batch processes. researchgate.net

The inherent safety risks associated with organic azides can be significantly mitigated in flow reactors due to the small reaction volumes and enhanced heat transfer. youtube.com Future work should focus on developing robust and efficient flow protocols for the various transformations of this compound. This includes the optimization of reaction parameters such as temperature, pressure, and residence time to maximize yield and selectivity. The use of packed-bed reactors containing immobilized catalysts or reagents could further enhance the efficiency and sustainability of these processes. nih.gov

Telescoped flow synthesis, where multiple reaction steps are performed sequentially in a continuous stream without isolation of intermediates, is a particularly attractive application. acs.org For example, a flow process could be designed where this compound undergoes a cross-coupling reaction in the first reactor, followed by the transformation of the azide group in a second reactor, leading to the rapid and efficient synthesis of complex pyridine-based molecules. The development of such integrated flow systems would represent a significant advancement in the manufacturing of fine chemicals and pharmaceutical intermediates. rsc.org

Design and Synthesis of Advanced Pyridine-Based Architectures with Tailored Properties

The functional groups of this compound provide a versatile platform for the design and synthesis of advanced pyridine-based architectures with tailored properties for applications in materials science, medicinal chemistry, and coordination chemistry. nih.gov

In materials science, the azide group can be utilized for surface functionalization or as a cross-linking agent in the development of novel polymers and functional materials. The bromo- and azido- functionalities allow for the programmed assembly of complex supramolecular structures through a combination of coordination chemistry and covalent bond formation.

In medicinal chemistry, this compound can serve as a starting point for the synthesis of libraries of substituted pyridines for drug discovery. The ability to selectively functionalize the two reactive sites allows for the systematic exploration of the chemical space around the pyridine core, facilitating the identification of new bioactive compounds.

Furthermore, the synthesis of novel ligands for coordination chemistry is a promising area. By elaborating the structure of this compound, ligands with unique electronic and steric properties can be designed for applications in catalysis, sensing, and the development of novel metal-organic frameworks (MOFs).

| Application Area | Key Structural Feature | Potential Property/Function |

| Materials Science | Azide for "Click" Chemistry | Surface Modification, Polymer Cross-linking |

| Medicinal Chemistry | Versatile Scaffold | Library Synthesis for Drug Discovery |

| Coordination Chemistry | Bidentate/Tridentate Ligand Precursor | Novel Catalysts, Sensors, MOFs |

Q & A

Q. Critical Parameters :

- Temperature : Higher temperatures (>100°C) risk azide decomposition.

- Solvent : DMF enhances solubility but may require rigorous drying to avoid side reactions.

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) is standard for isolating the product .

Q. Example Workflow :

Input target structure into AI tool (e.g., Template_relevance Reaxys).

Filter results by yield, solvent, and catalyst compatibility.

Validate predictions with small-scale trials .

Advanced: How should researchers address contradictions in reported synthetic yields or by-product profiles?

Methodological Answer:

Contradictions often arise from:

Q. Analytical Strategy :

- HPLC-MS : Quantify by-products and adjust reaction time/temperature.

- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, stoichiometry) to identify optimal conditions .

Advanced: What safety protocols are critical when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.